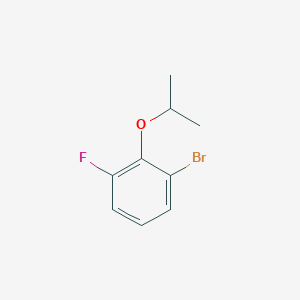
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene
Overview
Description
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a chemical compound with the CAS Number: 1309933-79-6 . It has a molecular weight of 233.08 . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is 1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 . The InChI key is MKEZGGJBJVZFEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene is a liquid at room temperature . It has a molecular weight of 233.08 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
A convenient method has been developed for synthesizing (prop-2-ynyloxy) benzene derivatives, highlighting the versatility of halogen-substituted benzene compounds in organic synthesis. This method, involving reactions with propargyl bromide, yields compounds that have shown potential antiurease and antibacterial effects, suggesting the applicability of such derivatives in developing new antimicrobial agents (Tannaza Batool et al., 2014).
Organometallic Synthesis
The utility of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material in organometallic synthesis has been demonstrated, showing its role in creating synthetically useful reactions via various organometallic intermediates. This underlines the compound's significance in synthesizing complex molecules for chemical research and industrial applications (J. Porwisiak & M. Schlosser, 1996).
Fluorine-Containing Polyethers
The synthesis and characterization of new fluorine-containing polyethers demonstrate the application of halogenated benzene derivatives in polymer science. The resulting polymers exhibit desirable properties such as solubility, hydrophobicity, and low dielectric constants, making them suitable for advanced material applications (J. W. Fitch et al., 2003).
Radiosynthesis Applications
Radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, along with a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes, showcases the potential of halogen-substituted benzenes in nuclear medicine. These compounds serve as bifunctional labelling agents, indicating their importance in the development of diagnostic and therapeutic radiopharmaceuticals (V. Namolingam et al., 2001).
Polymer Science
The use of 1,4-Dibromo-2,5-bis(bromomethyl)benzene as a bifunctional initiator in the polymerization of tetrahydrofuran leads to the synthesis of poly(p-phenylene) graft copolymers. These polymers, with alternating polytetrahydrofuran and polystyrene side chains, highlight the role of halogenated benzene derivatives in synthesizing novel materials with unique properties, such as high solubility and thermal stability, for potential use in various industrial and technological applications (I. Cianga et al., 2002).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-fluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEZGGJBJVZFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-2-(propan-2-yloxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



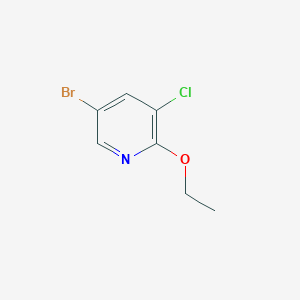

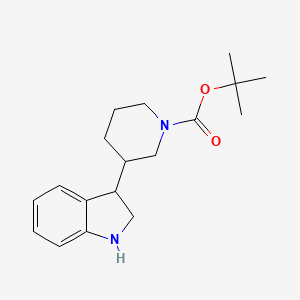
![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)
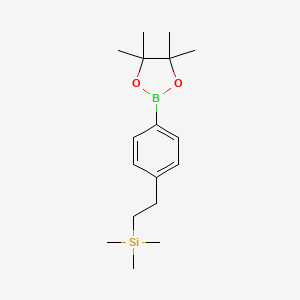
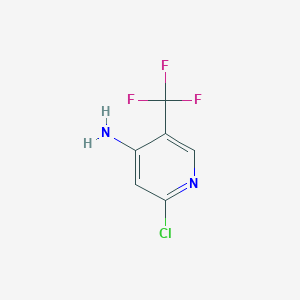

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)
![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)